5-Chloro-4-cyano-2-methoxybenzoic acid
Description
5-Chloro-4-cyano-2-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₅ClNO₃ and a molecular weight of 211.45 g/mol (calculated). Its structure features a chlorine atom at position 5, a cyano group at position 4, and a methoxy group at position 2, attached to a benzoic acid backbone. The cyano group, a strong electron-withdrawing substituent, enhances the acidity of the carboxylic acid moiety (lowering its pKa) compared to analogs with electron-donating groups.
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-4-cyano-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H6ClNO3/c1-14-8-2-5(4-11)7(10)3-6(8)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
PPBZAWAOTGXIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated logP based on methyl substitution.
Physicochemical Properties
- Acidity: The cyano group lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to the methyl-substituted analog (pKa ~4.0–4.5).
- Solubility: The cyano derivative is less lipophilic (logP ~1.8*) than the methyl analog (logP ~2.5) but more lipophilic than the amino-substituted esters (logP ~1.0–1.5).
- Stability: Cyano groups are generally hydrolytically stable under physiological conditions, unlike esters (e.g., ML10302), which may undergo enzymatic cleavage.
*Estimated using fragment-based methods.
Key Research Findings
Role of Substituent Polarity: Polar groups (e.g., amino, cyano) enhance receptor binding affinity but may reduce blood-brain barrier penetration. The cyano group’s dipole interactions could mimic amino functionality while improving metabolic stability.
Synthetic Versatility: The methyl and cyano substituents offer divergent routes for further derivatization. For example, cyano groups can be reduced to amines or converted into tetrazoles for enhanced bioactivity.
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